7-Bromo-8-chloroquinoline-3,4-diamine
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Overview
Description
7-Bromo-8-chloroquinoline-3,4-diamine: is a chemical compound with the molecular formula C9H7BrClN3 and a molecular weight of 272.53 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloroquinoline-3,4-diamine typically involves the halogenation of quinoline derivativesThe reaction conditions often include the use of halogenating agents such as bromine and chlorine, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-chloroquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amino derivatives, while oxidation and reduction can lead to quinoline oxides or reduced quinoline derivatives .
Scientific Research Applications
Chemistry: 7-Bromo-8-chloroquinoline-3,4-diamine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-Bromo-8-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its ability to bind to DNA and RNA can interfere with the replication and transcription processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-Bromo-8-chloroquinoline: Similar in structure but lacks the amino groups at the 3 and 4 positions.
7-Bromo-3,4-dichloroquinoline: Contains an additional chlorine atom compared to 7-Bromo-8-chloroquinoline-3,4-diamine.
4-Bromo-7,8-dichloroquinoline: Another closely related compound with different halogenation patterns.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms along with amino groups at the 3 and 4 positions.
Properties
Molecular Formula |
C9H7BrClN3 |
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Molecular Weight |
272.53 g/mol |
IUPAC Name |
7-bromo-8-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrClN3/c10-5-2-1-4-8(13)6(12)3-14-9(4)7(5)11/h1-3H,12H2,(H2,13,14) |
InChI Key |
YGHCUWZPONDJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)N)N)Cl)Br |
Origin of Product |
United States |
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